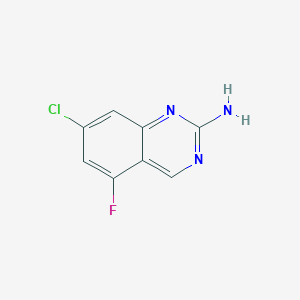

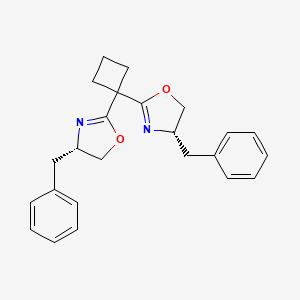

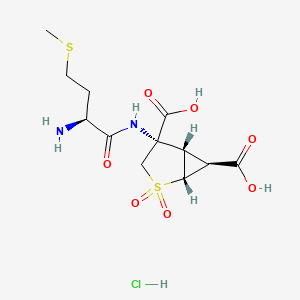

![molecular formula C32H25N7O5 B8137031 (2S)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B8137031.png)

(2S)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KMH-233 is a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is a crucial transporter that facilitates the uptake of large neutral amino acids across the plasma membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions: KMH-233 is synthesized through a multi-step process involving the coupling of various chemical intermediates. The synthesis typically begins with the preparation of key intermediates, followed by their coupling under specific reaction conditions to form the final product. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of KMH-233 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The compound is typically produced in bulk quantities and is available for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions: KMH-233 primarily undergoes inhibition reactions where it binds to the LAT1 transporter, blocking the uptake of amino acids. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The primary reagent involved in the activity of KMH-233 is the LAT1 transporter. The compound binds to the transporter under physiological conditions, inhibiting its function. The major product of this reaction is the inhibition of amino acid uptake, leading to reduced cell growth and increased apoptosis in cancer cells .

Scientific Research Applications

KMH-233 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: KMH-233 is used as a tool compound to study the function and inhibition of LAT1. .

Biology: In biological research, KMH-233 is used to investigate the role of LAT1 in various physiological and pathological processes. .

Medicine: KMH-233 has shown promise as an anti-cancer agent. It inhibits the growth of cancer cells by blocking the uptake of essential amino acids, leading to increased apoptosis. .

Industry: KMH-233 is used in the pharmaceutical industry for the development of new cancer therapies. .

Mechanism of Action

KMH-233 exerts its effects by selectively inhibiting the LAT1 transporter. LAT1 is responsible for the uptake of large neutral amino acids, which are essential for cell growth and survival. By binding to LAT1, KMH-233 blocks the transport of these amino acids into the cell, leading to reduced cell growth and increased apoptosis. The compound specifically targets the LAT1 transporter without affecting other amino acid transporters, making it a highly selective inhibitor .

Comparison with Similar Compounds

KMH-233 is unique in its high selectivity and potency as a LAT1 inhibitor. Similar compounds include:

JPH203: Another potent LAT1 inhibitor currently being evaluated in clinical trials.

Bestatin: A protease inhibitor that also inhibits amino acid transporters.

Cisplatin: A well-known chemotherapeutic agent that can be used in combination with KMH-233 to potentiate its efficacy.

KMH-233 stands out due to its high selectivity for LAT1 and its ability to enhance the efficacy of other chemotherapeutic agents even at low concentrations .

Properties

IUPAC Name |

(2S)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25N7O5/c1-36-27(40)17-44-21-11-9-19(10-12-21)28-22(15-33)29-37-25-7-2-3-8-26(25)39(29)30(23(28)16-34)38-31(41)20-6-4-5-18(13-20)14-24(35)32(42)43/h2-13,24H,14,17,35H2,1H3,(H,36,40)(H,38,41)(H,42,43)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNOOVGSMCJSCE-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)NC(=O)C5=CC=CC(=C5)CC(C(=O)O)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)NC(=O)C5=CC=CC(=C5)C[C@@H](C(=O)O)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25N7O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

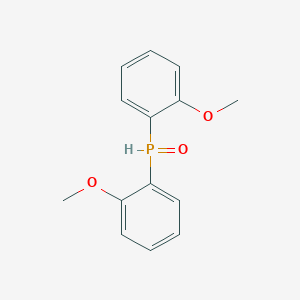

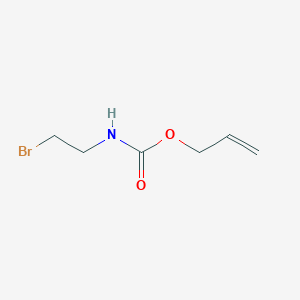

![(2R,5R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine](/img/structure/B8136950.png)

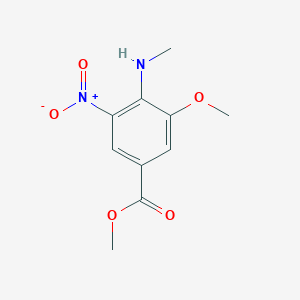

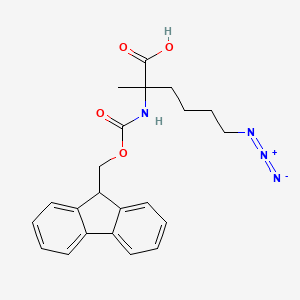

![2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B8136957.png)

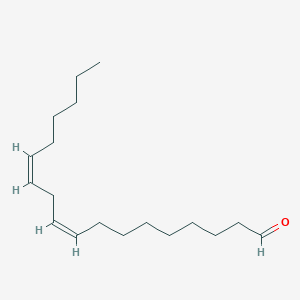

![3,6,11,14-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8136992.png)

![(1R,3R,8R,12S,13R,18E,20E,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B8137021.png)

![2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-3H-purin-6-one](/img/structure/B8137030.png)